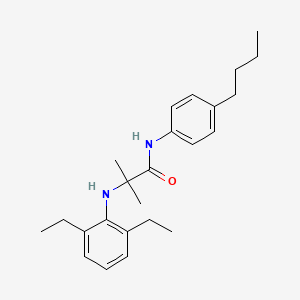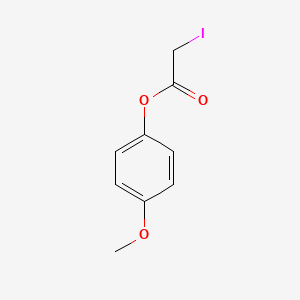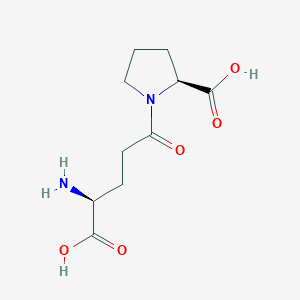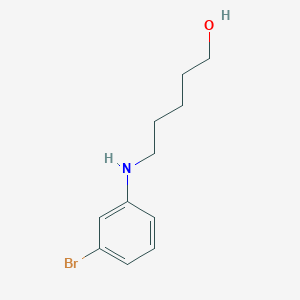![molecular formula C23H17NO B14138290 2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 88989-41-7](/img/structure/B14138290.png)
2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that features a fused chromene and pyrrole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural uniqueness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multi-component reactions. One common method involves the reaction of arylglyoxals, malono derivatives, and 4-amino coumarins in ethanol under reflux conditions . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromeno-pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions include various substituted chromeno-pyrrole derivatives, which can exhibit different biological activities.
科学的研究の応用
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its structural similarity to other bioactive molecules, it is being investigated for its potential therapeutic properties.
作用機序
The mechanism of action of 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This results in lower postprandial blood glucose levels, which is beneficial for managing diabetes.
類似化合物との比較
Similar Compounds
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar fused ring system but differ in their substitution patterns and biological activities.
Chromeno[4,3-b]pyrrol-3-yl derivatives: These derivatives have been studied for their α-glucosidase inhibitory activity and show structural similarities.
Uniqueness
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit α-glucosidase with high potency sets it apart from other similar compounds .
特性
CAS番号 |
88989-41-7 |
|---|---|
分子式 |
C23H17NO |
分子量 |
323.4 g/mol |
IUPAC名 |
2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C23H17NO/c1-3-9-16(10-4-1)21-19-15-25-20-14-8-7-13-18(20)23(19)24-22(21)17-11-5-2-6-12-17/h1-14,24H,15H2 |
InChIキー |
AMUJZPLUWUQYKP-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C3=CC=CC=C3O1)NC(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)


![N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide](/img/structure/B14138239.png)

![Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane](/img/structure/B14138253.png)
![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B14138267.png)



![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
